N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine
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Overview
Description
N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine is a synthetic organic compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound features a phenethoxy group substituted with chlorine and nitro groups, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitrophenol and N-Boc-ethanolamine.
Ether Formation: The phenol group of 2-chloro-4-nitrophenol is reacted with an appropriate alkylating agent to form the phenethoxy group.
Amine Protection: The amine group of N-Boc-ethanolamine is protected using the Boc group.
Coupling Reaction: The protected amine is then coupled with the phenethoxy intermediate under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Reduction: Hydrogen gas with palladium on carbon.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Deprotection: Free amine form of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine depends on its specific application
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-(2-chlorophenethoxy)-N-methylethanamine: Lacks the nitro group.
N-Boc-2-(2-nitrophenethoxy)-N-methylethanamine: Lacks the chlorine group.
N-Boc-2-(4-nitrophenethoxy)-N-methylethanamine: Nitro group in a different position.
Properties
Molecular Formula |
C16H23ClN2O5 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2-chloro-4-nitrophenyl)ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H23ClN2O5/c1-16(2,3)24-15(20)18(4)8-10-23-9-7-12-5-6-13(19(21)22)11-14(12)17/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
BZOXKXCYXODDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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